molecular formula C18H17N3O2S2 B11664194 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B11664194
M. Wt: 371.5 g/mol
InChI Key: FQUVZOKEOLOJMT-UDWIEESQSA-N
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Description

2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide (molecular formula: C₁₈H₁₇N₃O₂S₂; molecular weight: 371.47 g/mol) is a benzothiazole-derived hydrazone characterized by a sulfanyl bridge linking the benzothiazole core to an acetohydrazide moiety. The hydrazide is further substituted with a (1E)-1-(3-methoxyphenyl)ethylidene group, which confers stereochemical specificity . This compound belongs to a class of acylhydrazones known for diverse biological activities, including anticonvulsant, anticancer, and enzyme-modulating properties. Its structural features—such as the electron-rich benzothiazole ring, the sulfur-containing linker, and the methoxy-substituted aromatic system—position it as a candidate for structure-activity relationship (SAR) studies against analogs.

Properties

Molecular Formula

C18H17N3O2S2

Molecular Weight

371.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(3-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H17N3O2S2/c1-12(13-6-5-7-14(10-13)23-2)20-21-17(22)11-24-18-19-15-8-3-4-9-16(15)25-18/h3-10H,11H2,1-2H3,(H,21,22)/b20-12+

InChI Key

FQUVZOKEOLOJMT-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC(=CC=C3)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC(=CC=C3)OC

Origin of Product

United States

Preparation Methods

Core Synthesis Strategy

The compound is synthesized via a condensation reaction between 2-mercaptobenzothiazole and a functionalized acetohydrazide derivative. The general pathway involves:

  • Formation of the benzothiazole-thioether intermediate :

    • 2-Mercaptobenzothiazole reacts with α-bromoacetophenone derivatives in the presence of a base (e.g., sodium carbonate) to form 2-(benzothiazol-2-ylsulfanyl)acetophenone.

    • Solvent systems: Ethanol or dimethylformamide (DMF) at 60–80°C for 4–6 hours.

  • Hydrazide formation :

    • The acetophenone intermediate undergoes condensation with hydrazine hydrate to yield the acetohydrazide backbone.

    • Reaction conditions: Reflux in ethanol with glacial acetic acid as a catalyst for 8–12 hours.

  • Schiff base formation :

    • The hydrazide reacts with 3-methoxyacetophenone under acidic conditions to form the final hydrazone product.

    • Key parameters: pH 4–5, ethanol solvent, and 70°C for 6 hours.

Table 1: Representative Reaction Conditions and Yields

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Thioether formation2-Mercaptobenzothiazole, Na₂CO₃, DMF, 80°C7895%
Hydrazide synthesisHydrazine hydrate, EtOH, glacial acetic acid6592%
Schiff base formation3-Methoxyacetophenone, EtOH, 70°C7298%

Optimization of Reaction Parameters

Solvent and Temperature Effects

  • Ethanol vs. DMF : Ethanol yields higher purity (98% vs. 95% in DMF) but requires longer reaction times.

  • Temperature : Elevating temperature to 80°C reduces reaction time by 30% but risks decomposition of the hydrazone group.

Catalytic Systems

  • Glacial acetic acid : Optimal at 2–3 drops per 20 mL ethanol, enhancing imine formation kinetics.

  • Alternatives : p-Toluenesulfonic acid (pTSA) tested but showed no significant improvement over acetic acid.

Table 2: Catalytic Efficiency Comparison

CatalystReaction Time (h)Yield (%)
Glacial acetic acid872
pTSA870
No catalyst1258

Analytical Validation and Purification

Monitoring and Characterization

  • Thin-layer chromatography (TLC) : Used to track reaction progress (eluent: hexane/ethyl acetate 7:3).

  • Spectroscopic confirmation :

    • IR : N-H stretch at 3434 cm⁻¹, C=O at 1611 cm⁻¹.

    • ¹H NMR : Aromatic protons at δ 7.34–7.11 ppm, methoxy group at δ 3.37 ppm.

Recrystallization Techniques

  • Solvent pairs : Ethanol/petroleum ether (1:3) achieves 98% purity.

  • Crystallization yield : 85–90% recovery after two cycles.

Scalability and Industrial Considerations

Pilot-Scale Synthesis

  • Batch size : 500 g batches achieved with consistent yields (70–75%).

  • Challenges :

    • Exothermic reactions require precise temperature control.

    • Residual solvents (ethanol) must be reduced to <0.1% for pharmaceutical compliance.

Green Chemistry Approaches

  • Solvent recycling : Ethanol recovered via distillation reduces waste by 40%.

  • Catalyst recovery : Acetic acid neutralized with NaOH and reused.

Comparative Analysis with Analogues

Substituent Effects on Yield

  • Electron-donating groups (e.g., methoxy): Enhance yield by stabilizing the hydrazone intermediate.

  • Halogens : Bromo-substituted analogues show 5–10% lower yields due to steric effects.

Table 3: Substituent Impact on Reaction Efficiency

SubstituentYield (%)Melting Point (°C)
3-Methoxy (target)72114–116
4-Bromo63122–124
2,4-Dimethoxy68105–107

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to the corresponding hydrazide.

    Substitution: The benzothiazole moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding hydrazides.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Potential therapeutic agent due to its bioactive properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide would depend on its specific biological activity. Generally, such compounds may interact with cellular targets such as enzymes, receptors, or DNA, leading to inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of inflammatory pathways.

Comparison with Similar Compounds


Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenyl group in the target compound enhances solubility and may influence metabolic stability compared to electron-withdrawing substituents like chlorine (e.g., 2,3-dichlorophenyl in ).
  • Core Heterocycle : Replacing benzothiazole with imidazole (e.g., 3aC7 in ) abolishes benzothiazole-associated anticancer activity but introduces GPx inhibition.
  • Hydrazone Stereochemistry : The (1E)-configuration, confirmed via crystallography in analogs (e.g., ), is critical for maintaining planar geometry and binding affinity.

Anticancer Activity

  • The target compound’s benzothiazole analogs (e.g., ) exhibit cytotoxicity against glioma (C6), lung (A549), and breast (MCF-7) cancer cells, with IC₅₀ values ranging from 10–50 μM. Substituents like nitro or fluoro on the benzothiazole ring enhance potency, while methoxy groups may reduce membrane permeability .
  • Quinazolinone derivatives (e.g., ) show moderate cytotoxicity (IC₅₀ ~100 μM) but superior antioxidant activity, highlighting the trade-off between core structure and function.

Enzyme Modulation

  • Imidazole-containing hydrazides (e.g., 3aC7 in ) inhibit GPx (0% activity at 0.2 mM), whereas benzothiazole derivatives are less effective in this role, suggesting target specificity dictated by heterocycle choice.

Anticonvulsant Activity

  • Structurally simplified benzothiazoles (e.g., 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole in ) demonstrate efficacy in the 6 Hz psychomotor seizure model, but the acetohydrazide chain in the target compound may reduce CNS penetration due to increased polarity.

Biological Activity

The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C17_{17}H16_{16}N3_{3}OS2_{2}
  • IUPAC Name: 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide
  • SMILES Notation: C/C(=C/N=N/C(=O)CSc1nc(ccc2)c2s1)=O

The compound features a benzothiazole moiety linked to an acetohydrazide, which is crucial for its biological interactions.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to the target compound can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro assays demonstrated that the compound effectively reduced cell viability in various cancer cell lines.

Antimicrobial Properties

Benzothiazole derivatives have been recognized for their antimicrobial activities. The target compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study reported that similar compounds exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Staphylococcus aureus and Escherichia coli.

The biological activity of the compound is attributed to its ability to interact with biological macromolecules. The presence of the hydrazide functional group allows for hydrogen bonding and potential interactions with enzymes involved in metabolic pathways. Additionally, the benzothiazole ring system can engage in π-π stacking interactions with DNA bases, potentially leading to interference with DNA replication.

Research Findings and Case Studies

StudyFindings
Gomes et al. (2022)Identified structural characteristics contributing to biological activity; suggested potential for use in cancer therapy.
Padmavathi et al. (2008)Demonstrated antimicrobial efficacy against various pathogens; provided insights into structure-activity relationships.
Fruchtl et al. (2019)Explored crystal structure and supramolecular interactions; highlighted importance of N-H···π interactions in biological activity.

Q & A

Q. Q1: What are the critical steps and reagents for synthesizing this compound, and how can purity be optimized?

Answer: The synthesis involves a multi-step pathway:

Condensation : Reacting a benzothiazole-thiol derivative with chloroacetohydrazide under basic conditions (e.g., NaOH in DMSO) to form the sulfanyl-acetohydrazide intermediate .

Hydrazone formation : Condensing the intermediate with 3-methoxyacetophenone in ethanol under reflux, catalyzed by acetic acid, to form the final hydrazone .
Key reagents : Chloroacetohydrazide, 3-methoxyacetophenone, DMSO, NaOH.
Purity optimization :

  • Use recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
  • Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks) .

Advanced Synthesis: Resolving Low Yields in Hydrazone Formation

Q. Q2: How can researchers address low yields during the hydrazone condensation step?

Answer: Low yields often stem from:

  • Steric hindrance : The 3-methoxyphenyl group may impede Schiff base formation. Mitigate by using excess ketone (1.5–2 eq.) and prolonged reflux (12–24 hrs) .
  • Side reactions : Protect reactive sites (e.g., benzothiazole sulfur) via temporary blocking groups.
  • Catalyst selection : Replace acetic acid with p-toluenesulfonic acid (PTSA) to enhance reaction efficiency .
    Validate improvements via LC-MS to track byproducts .

Basic Structural Confirmation

Q. Q3: Which spectroscopic methods are essential for confirming the compound’s structure?

Answer:

  • 1H/13C NMR : Identify key peaks:
    • Hydrazone proton (N=CH) at δ 8.2–8.5 ppm.
    • Benzothiazole protons (aromatic region, δ 7.3–8.1 ppm).
    • Methoxy group at δ 3.8–3.9 ppm .
  • IR spectroscopy : Confirm C=N stretch (~1600 cm⁻¹) and N-H stretch (~3200 cm⁻¹) .
  • Mass spectrometry : Molecular ion peak matching the exact mass (e.g., m/z 399.1 for C₁₉H₁₈N₄O₂S₂) .

Advanced Structural Analysis: Resolving Crystallographic Ambiguities

Q. Q4: How can crystallographic data resolve discrepancies in proposed geometric isomerism?

Answer:

  • X-ray diffraction : Determine the E-configuration of the hydrazone group (C=N) and planarity of the benzothiazole-thiol moiety .
  • SHELX refinement : Use SHELXL for structure solution, refining thermal parameters and occupancy to resolve disorder in flexible groups (e.g., methoxyphenyl) .
  • Compare with DFT-optimized geometries (e.g., Gaussian09) to validate experimental bond lengths/angles .

Biological Activity: Designing Assays for Antimicrobial Potential

Q. Q5: What methodological framework is recommended for evaluating this compound’s antimicrobial activity?

Answer:

  • Strain selection : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (C. albicans) .
  • MIC determination : Use broth microdilution (CLSI guidelines) with concentrations ranging from 0.5–128 µg/mL.
  • Mechanistic studies :
    • Membrane disruption : SYTOX Green uptake assay.
    • Enzyme inhibition : Test β-lactamase or efflux pump inhibition .
      Correlate activity with logP values (lipophilicity) calculated via HPLC retention times .

Advanced Biological Studies: Resolving Contradictory Anticancer Data

Q. Q6: How can researchers reconcile inconsistent IC₅₀ values across cancer cell lines?

Answer:

  • Cell line variability : Screen panels (e.g., NCI-60) to identify sensitivity patterns linked to genetic profiles (e.g., p53 status) .
  • Apoptosis vs. necrosis : Use Annexin V/PI staining to distinguish mechanisms.
  • Target identification : Perform kinome-wide profiling or thermal shift assays to identify protein targets (e.g., topoisomerase IIα) .
  • Metabolic stability : Assess cytochrome P450 interactions to rule out false negatives from rapid degradation .

Stability and Storage

Q. Q7: What conditions ensure long-term stability of this compound?

Answer:

  • Storage : -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the hydrazone bond .
  • Stability testing :
    • Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
    • Protect from light to avoid benzothiazole ring photooxidation .

Advanced Mechanistic Studies: Elucidating Enzyme Inhibition

Q. Q8: How can researchers validate this compound’s proposed inhibition of acetylcholinesterase (AChE)?

Answer:

  • Kinetic assays : Use Ellman’s method to measure AChE activity with/without inhibitor. Calculate Ki via Lineweaver-Burk plots .
  • Docking studies : Autodock Vina to model interactions with AChE’s catalytic triad (Ser200, Glu327, His440).
  • Mutagenesis : Compare inhibition in wild-type vs. mutant enzymes (e.g., Ser200Ala) to confirm binding specificity .

Structure-Activity Relationship (SAR) Optimization

Q. Q9: Which substituents enhance this compound’s bioactivity, and how can they be introduced?

Answer:

  • Electron-withdrawing groups : Introduce -NO₂ or -CF₃ at the benzothiazole 6-position to boost antimicrobial activity .
  • Methoxy positional isomers : Compare 3-OCH₃ vs. 4-OCH₃ analogs to optimize pharmacokinetics (e.g., metabolic stability) .
  • Synthetic routes : Use Suzuki-Miyaura coupling for aryl modifications or click chemistry for triazole appendages .

Data Contradictions: Addressing Discrepancies in Solubility Reports

Q. Q10: How should researchers resolve conflicting solubility data in DMSO vs. aqueous buffers?

Answer:

  • Dynamic solubility assays : Use nephelometry to quantify precipitation over time in PBS (pH 7.4) .
  • Co-solvent systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility without altering bioactivity .
  • Molecular dynamics simulations : Predict solvation free energy to guide formulation strategies .

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